2,5-Dichlorobenzhydrazide chemical properties
2,5-Dichlorobenzhydrazide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dichlorobenzhydrazide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dichlorobenzhydrazide, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential as a molecular scaffold in medicinal chemistry.
Introduction and Strategic Importance
2,5-Dichlorobenzhydrazide belongs to the benzhydrazide class of organic compounds, which are characterized by a benzene ring attached to a carbohydrazide moiety (-CONHNH₂). This functional group is a cornerstone of medicinal chemistry, serving as a versatile pharmacophore and a synthetic intermediate.[1] The strategic placement of two chlorine atoms on the benzene ring at the 2 and 5 positions significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can profoundly influence its reactivity, metabolic stability, and biological activity, making 2,5-Dichlorobenzhydrazide a compound of interest for developing novel therapeutic agents. Benzhydrazide derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] This guide will delve into the core chemical properties that underpin its utility and potential.
Chemical Identity and Physicochemical Profile
Accurate identification and understanding of a compound's fundamental properties are prerequisites for any research or development endeavor.
Identification
| Identifier | Value | Source |
| IUPAC Name | 2,5-dichlorobenzohydrazide | PubChem[3] |
| CAS Number | 67487-35-8 | Cheméo[4] |
| Molecular Formula | C₇H₆Cl₂N₂O | PubChem[3] |
| Molecular Weight | 205.04 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NN)Cl | PubChem[3] |
| InChI Key | XECBCXNWGBDIMG-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that many of these values are derived from computational models (in silico) and should be confirmed experimentally for mission-critical applications.[4]
| Property | Value | Unit | Source (Type) |
| Melting Point (Tfus) | 465.80 (192.65 °C) | K (°C) | Cheméo (Calculated)[4] |
| Boiling Point (Tboil) | 647.63 (374.48 °C) | K (°C) | Cheméo (Calculated)[4] |
| LogP (Octanol/Water) | 1.597 | - | Cheméo (Calculated)[4] |
| Water Solubility (logS) | -3.19 | log(mol/L) | Cheméo (Calculated)[4] |
| McGowan's Volume (McVol) | 131.740 | ml/mol | Cheméo (Calculated)[4] |
The calculated LogP value of ~1.6 suggests moderate lipophilicity, a crucial parameter influencing a molecule's ability to cross biological membranes, which is a key consideration in drug design.
Synthesis and Characterization
While specific literature detailing the synthesis of 2,5-Dichlorobenzhydrazide is sparse, a reliable and standard synthetic route can be extrapolated from established methods for preparing benzhydrazides.[5]
Proposed Synthetic Workflow
The most direct pathway involves the hydrazinolysis of a 2,5-dichlorobenzoic acid derivative, typically an ester like methyl 2,5-dichlorobenzoate. The ester is readily prepared from the commercially available 2,5-dichlorobenzoic acid.[6]
Experimental Protocol: Synthesis of 2,5-Dichlorobenzhydrazide
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Esterification: To a solution of 2,5-dichlorobenzoic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, reduce the solvent under vacuum, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2,5-dichlorobenzoate, which can be used without further purification.
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Hydrazinolysis: Dissolve the crude methyl 2,5-dichlorobenzoate (1.0 eq) in ethanol (10 vol). Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Heat the mixture to reflux for 8-12 hours. The reaction progress is monitored by TLC.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with cold water or diethyl ether to remove excess hydrazine.
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Purification: The crude 2,5-Dichlorobenzhydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2,5-Dichlorobenzhydrazide.
Predicted Spectroscopic Profile
For unambiguous characterization, spectroscopic analysis is essential. Below are the predicted key signals based on the molecule's structure.
FT-IR (Infrared Spectroscopy) Infrared spectroscopy is invaluable for identifying the key functional groups. The hydrazide moiety presents several characteristic bands.[7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3200 | N-H Stretch | -NH-NH₂ |
| 3080 - 3030 | C-H Stretch | Aromatic |
| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl |
| 1620 - 1580 | N-H Bend (Amide II) | Amine |
| 1100 - 1000 | C-Cl Stretch | Aryl Halide |
¹H NMR (Proton NMR) The proton NMR spectrum would provide information on the electronic environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet (broad) | 1H | -CONH - |
| ~7.3 - 7.6 | Multiplet | 3H | Aromatic Protons (H-3, H-4, H-6) |
| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ |
¹³C NMR (Carbon NMR) The carbon NMR spectrum reveals the number and type of carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carbonyl Carbon (C =O) |
| ~128 - 135 | Aromatic Carbons |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2,5-Dichlorobenzhydrazide is dominated by the nucleophilic character of the terminal -NH₂ group and the chemistry of the amide linkage.
Key Reactions
The primary amine of the hydrazide is a potent nucleophile, readily reacting with electrophiles. A cornerstone reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is widely used in medicinal chemistry to generate diverse libraries of compounds for biological screening.[2]
Caption: Formation of hydrazones from 2,5-Dichlorobenzhydrazide.
Role as a Scaffold in Medicinal Chemistry
The benzhydrazide moiety is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong binding to enzyme active sites and receptors.[9] The dichlorinated phenyl ring provides a platform for further functionalization and can engage in hydrophobic or halogen-bonding interactions.
Derivatives of benzhydrazides have been investigated for a range of therapeutic applications:
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Antimicrobial Agents: The hydrazone linkage is a key feature in many compounds with potent antibacterial and antifungal activity.[2]
-
Anticancer Agents: Numerous benzhydrazide-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Activity: The scaffold has been used to develop compounds with anti-inflammatory properties.
-
Antitubercular Activity: Isoniazid, a hydrazide-containing drug, is a first-line treatment for tuberculosis, highlighting the importance of this class in combating mycobacterial infections.[2]
The 2,5-dichloro substitution pattern on this scaffold provides a unique starting point for library synthesis, offering a distinct electronic and steric profile compared to other halogenated or unsubstituted analogues.
Safety and Handling
Based on aggregated GHS data, 2,5-Dichlorobenzhydrazide is classified as a hazardous substance.[3][10]
-
Hazard Statements:
-
Precautionary Measures:
Personnel should handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Store the compound in a tightly closed container in a dry and cool place.
Conclusion
2,5-Dichlorobenzhydrazide is a valuable chemical entity with a well-defined profile rooted in the broader, biologically significant class of benzhydrazides. Its straightforward synthesis and versatile reactivity, particularly in the formation of hydrazones, make it an attractive building block for combinatorial chemistry and drug discovery programs. The dichloro-substitution pattern provides a specific lipophilic and electronic signature that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While further experimental validation of its properties and biological activities is required, this guide establishes 2,5-Dichlorobenzhydrazide as a compound of high potential for researchers in the chemical and pharmaceutical sciences.
References
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Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzhydrazide (CAS 67487-35-8). Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichlorobenzhydrazide. National Center for Biotechnology Information. Retrieved from [Link]
- Papadopoulou, M., et al. (2024).
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The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
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International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 2,5-Diaryloxadiazinones. Retrieved from [Link]
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Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]
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